Pemetrexed

Descripción general

Descripción

Pemetrexed es un medicamento de quimioterapia utilizado principalmente para el tratamiento del mesotelioma pleural y el cáncer de pulmón de células no pequeñas . Es un inhibidor metabólico análogo del folato que interrumpe los procesos metabólicos dependientes del folato esenciales para la replicación celular .

Métodos De Preparación

Pemetrexed se puede sintetizar mediante una serie de reacciones químicas a partir del ácido p-metilbenzoico . La ruta sintética implica múltiples pasos, incluida la formación de intermediarios clave. El proceso se caracteriza por un post-tratamiento sencillo, producto de alta pureza y costo reducido, lo que lo hace favorable para la producción industrial .

Análisis De Reacciones Químicas

Enzymatic Inhibition Mechanisms

Pemetrexed disrupts nucleotide synthesis by competitively inhibiting three folate-dependent enzymes:

-

Thymidylate synthase (TS) : Blocks conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), critical for DNA replication .

-

Dihydrofolate reductase (DHFR) : Reduces regeneration of tetrahydrofolate, limiting purine and thymidylate synthesis .

-

Glycinamide ribonucleotide formyltransferase (GARFT) : Impairs de novo purine biosynthesis .

Table 1: Enzyme Inhibition Profile

Polyglutamation Process

Intracellular activation occurs through sequential addition of glutamate residues by folylpolyglutamate synthetase:

This reaction increases:

-

Binding affinity : Polyglutamated forms show 60-fold greater TS inhibition vs monoglutamate

-

Cellular retention : Half-life extends from 3.5 hrs (plasma) to >72 hrs intracellularly

Biochemical Pathway Disruption

TS inhibition elevates plasma deoxyuridine (dUrd), a validated pharmacodynamic marker:

Table 2: Plasma Biomarker Changes Post-Treatment

| Parameter | Baseline (nmol/L) | Day 2 Post-Treatment | Fold Change |

|---|---|---|---|

| Deoxyuridine | 66.9 ± 30.8 | 214.5 ± 89.2 | 3.2× |

| Thymidine | 11.7 ± 6.36 | 12.1 ± 5.94 | 1.03× |

The dUrd surge correlates with this compound exposure (AUC r²=0.58, p<0.001) , confirming target engagement.

Protein Binding and Transport

-

Cellular uptake : Mediated by reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT)

Table 3: Pharmacokinetic Parameters

Redox Interactions

This compound induces oxidative stress through:

-

Reactive oxygen species (ROS) : 2.8-fold increase in PC9 lung cancer cells

-

Mitochondrial depolarization : 63% reduction in membrane potential at 100 μM

These effects synergize with enzymatic inhibition to promote apoptosis via caspase-3 activation (4.1× increase) .

Metabolic Stability

Unlike classical antifolates, this compound demonstrates:

This metabolic profile minimizes drug-drug interactions but necessitates renal function monitoring.

Aplicaciones Científicas De Investigación

Approved Indications

Pemetrexed is primarily indicated for:

- Malignant Pleural Mesothelioma : Used in combination with cisplatin for patients who are not candidates for curative surgery.

- Non-Small Cell Lung Cancer (NSCLC) :

Malignant Pleural Mesothelioma

A pivotal Phase III trial compared this compound plus cisplatin to cisplatin alone. The results indicated:

- Median survival : 12.1 months for the combination therapy versus 9.3 months for cisplatin alone (p = 0.020).

- Response rates : 41.3% in the this compound arm compared to 16.7% in the control group (p < 0.0001) .

Non-Small Cell Lung Cancer

In NSCLC, this compound has shown comparable efficacy to docetaxel but with significantly lower toxicity profiles:

- A study reported overall response rates of 9.1% for this compound and 8.8% for docetaxel.

- Patients receiving docetaxel experienced higher rates of severe neutropenia (40.2% vs. 5.3%) .

Combination Therapies

This compound is often used in combination with other agents to enhance its efficacy:

- Cisplatin : This combination is standard for treating advanced mesothelioma and NSCLC.

- Pembrolizumab : In NSCLC, this compound is combined with pembrolizumab and platinum-based chemotherapy as a first-line treatment option for patients without EGFR or ALK mutations .

Case Studies and Observational Studies

Several case studies have demonstrated the real-world effectiveness of this compound:

- Phase II Study on Thymidylate Synthase Low Squamous Cell Lung Cancer : This study explored this compound as a salvage therapy, showing promising results in patients with low TS expression .

- Real-World Observational Study : A recent study evaluated the safety and efficacy of this compound maintenance therapy in non-dominant populations with advanced NSCLC, indicating favorable outcomes with manageable toxicity .

Pharmacokinetics and Safety Profile

This compound undergoes rapid conversion to active polyglutamate derivatives within cells, which enhances its retention and efficacy against tumor cells. The addition of folic acid and vitamin B12 during treatment has been shown to reduce toxicity without compromising therapeutic effectiveness .

Summary Table of Clinical Trials

| Study Type | Population | Treatment | Median Survival (Months) | Response Rate (%) | Toxicity Profile |

|---|---|---|---|---|---|

| Phase III (Mesothelioma) | Chemotherapy-naive patients | This compound + Cisplatin | 12.1 vs. 9.3 (control) | 41.3 vs. 16.7 | Reduced with vitamin supplementation |

| Phase III (NSCLC vs Docetaxel) | Previously treated NSCLC | This compound vs Docetaxel | 8.3 vs. 7.9 | 9.1 vs. 8.8 | Significantly fewer side effects |

| Phase II (Salvage Therapy) | Thymidylate Synthase Low SCC | This compound Monotherapy | Not specified | Not specified | Manageable |

Mecanismo De Acción

Pemetrexed ejerce sus efectos inhibiendo varias enzimas clave involucradas en el metabolismo del folato, incluida la timidilato sintasa, la dihidrofolato reductasa y la formiltransferasa de glicinamida ribonucleótido . Al bloquear estas enzimas, el this compound interrumpe la síntesis de ADN y ARN, lo que lleva a la inhibición de la replicación celular y el crecimiento tumoral .

Comparación Con Compuestos Similares

Pemetrexed se compara a menudo con otros agentes de quimioterapia como el paclitaxel y el carboplatino. A diferencia del paclitaxel, que estabiliza los microtúbulos, el this compound se dirige a las enzimas dependientes del folato . Este mecanismo de acción único hace que el this compound sea particularmente eficaz contra ciertos tipos de cáncer. Compuestos similares incluyen metotrexato, raltitrexed y pralatrexato, que también pertenecen a la clase de antifolatos .

Actividad Biológica

Pemetrexed is a novel antifolate chemotherapeutic agent primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). Its unique biochemical properties and mechanisms of action distinguish it from traditional chemotherapy agents. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms, clinical efficacy, and relevant case studies.

This compound acts primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. The drug is rapidly converted into active polyglutamate derivatives within cells, which enhances its potency and retention. Key mechanisms include:

- Polyglutamation : this compound undergoes polyglutamation, increasing its affinity for TS and enhancing its inhibitory effects. The pentaglutamate form is approximately 100 times more potent than the monoglutamate form in inhibiting TS .

- Transport Mechanisms : this compound has high affinity for several folate transporters, which facilitates its cellular uptake. Notably, it retains activity even when transport via the reduced folate carrier is impaired, a unique feature among antifolates .

- Sensitivity to Folate Levels : The efficacy of this compound is influenced by the levels of physiological folates in cells, leading to a paradoxical preservation of activity under certain conditions .

Clinical Efficacy

This compound has been evaluated extensively in clinical trials, demonstrating significant efficacy in various cancer types:

- Non-Small Cell Lung Cancer (NSCLC) : this compound is approved for use in combination with platinum-based chemotherapy as a first-line treatment for patients with nonsquamous NSCLC. Its use has been associated with improved overall survival rates compared to traditional therapies .

- Malignant Pleural Mesothelioma : It is also a standard treatment option for mesothelioma, showing promising response rates and manageable toxicity profiles .

Case Studies

-

Phase II Study on Thymidylate Synthase Expression :

- A study assessed the relationship between TS expression levels and treatment response to this compound in squamous cell lung cancer patients. Results indicated that higher TS levels correlated with poorer responses to this compound, suggesting that TS expression could serve as a predictive biomarker for therapy outcomes .

- Combination Therapy Efficacy :

Pharmacological Properties

The pharmacokinetics of this compound reveal its rapid absorption and extensive distribution within tissues. Key pharmacological characteristics include:

- Half-Life : The elimination half-life of this compound ranges from 3 to 6 hours, allowing for flexible dosing schedules.

- Toxicity Profile : While generally well-tolerated, common side effects include myelosuppression, gastrointestinal disturbances, and fatigue. Notably, co-administration of folic acid and vitamin B12 has been shown to mitigate these toxicities without compromising antitumor efficacy .

Data Summary

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibition of thymidylate synthase |

| Key Transporters | Reduced folate carrier, folate transporters |

| Efficacy in NSCLC | First-line treatment with platinum compounds |

| Efficacy in Mesothelioma | Standard treatment option |

| Common Side Effects | Myelosuppression, gastrointestinal issues |

| Toxicity Mitigation | Folic acid and vitamin B12 supplementation |

Propiedades

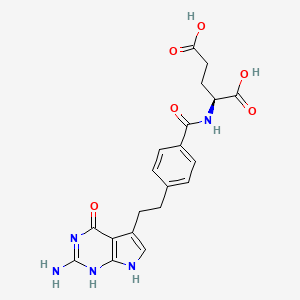

IUPAC Name |

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXPDJSOTKVWSJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048329 | |

| Record name | Pemetrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

6X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | PEMETREXED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pemetrexed is an antifolate containing the pyrrolopyrimidine-based nucleus that exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication. In vitro studies have shown that pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), all folate-dependent enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides. Pemetrexed is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems. Once in the cell, pemetrexed is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase. The polyglutamate forms are retained in cells and are inhibitors of TS and GARFT. Polyglutamation is a time- and concentration-dependent process that occurs in tumor cells and, to a lesser extent, in normal tissues. Polyglutamated metabolites have an increased intracellular half-life resulting in prolonged drug action in malignant cells., Pemetrexed is an antifolate containing the pyrrolopyrimidine-based nucleus that exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication. In vitro studies have shown that pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), all folate-dependent enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides. Pemetrexed is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems. Once in the cell, pemetrexed is converted to polyglutamate forms by the enzyme folyl polyglutamate synthase. The polyglutamate forms are retained in cells and are inhibitors of TS and GARFT. Polyglutamation is a time- and concentration-dependent process that occurs in tumor cells and, to a lesser extent, in normal tissues. Polyglutamated metabolites have an increased intracellular half-life resulting in prolonged drug action in malignant cells., ... Activity of the /pemetrexed/ may be partially preserved under conditions in which cells are highly resistant to other thymidylate synthase inhibitors, possibly because of premetrexed's secondary inhibitory effects on purine synthesis. ... Pemetrexed activity is modulated by natural folates within cells that compete for polyglutamation at the level of folylpolyglutamate synthetase. Cells resistant to methotrexate because of impaired transport via the reduced folate carrier may retain partial sensitivity to pemetrexed. This is due to concurrent diminished transport of physiologic reduced folates and contraction of the cellular folate pool, thereby relaxing the usual level of suppression of pemetrexed polyglutamation. The risk of pemetrexed toxicity is increased when cellular folates are suboptimal. | |

| Record name | Pemetrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEMETREXED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 50% methanol/methylene chloride | |

CAS No. |

137281-23-3 | |

| Record name | Pemetrexed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137281-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemetrexed [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemetrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemetrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl) ethyl] benzoyl] amino]-pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMETREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Q9AIZ7NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PEMETREXED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.